molecular formula C15H22N2O3 B4924389 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide

4-(acetylamino)-N-(3-isopropoxypropyl)benzamide

Cat. No. B4924389
M. Wt: 278.35 g/mol
InChI Key: MNAOVPRQEVPLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(3-isopropoxypropyl)benzamide, also known as AIPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIPB is a benzamide derivative that has shown promise in a variety of research fields due to its unique properties and potential mechanisms of action. In

Scientific Research Applications

4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been studied for its potential applications in a variety of research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been investigated as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to modulate neurotransmitter release and protect against oxidative stress. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to inhibit the activity of carbonic anhydrase and histone deacetylases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to have a variety of potential applications in cancer research and neuroscience. However, one limitation of using 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide. One area of research could be the development of new derivatives of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide that have improved solubility and bioavailability. Another area of research could be the investigation of the potential of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate the mechanisms of action of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide and its potential applications in drug discovery.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This intermediate is then reacted with 3-isopropoxypropylamine to form 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide. The final product is then purified through recrystallization to obtain a high purity compound.

properties

IUPAC Name

4-acetamido-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)20-10-4-9-16-15(19)13-5-7-14(8-6-13)17-12(3)18/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAOVPRQEVPLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(acetylamino)-N-(3-isopropoxypropyl)benzamide

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